4-Ethoxycarbonyl-3-fluorophenylboronic acid
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Overview
Description
4-Ethoxycarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. It is a white to almost white powder or crystalline solid at room temperature . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known for their ability to form boronate esters with 1,2- and 1,3-diols in physiological conditions, which can influence the activity of target molecules .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds and can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at 20°c and is soluble in methanol . Its stability and solubility suggest that it could have reasonable bioavailability, but further studies would be needed to confirm this.
Result of Action
The compound’s ability to form boronate esters with diols could potentially modulate the activity of target molecules, leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. The compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . It is also important to note that the compound is classified as harmful if swallowed and can cause skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid typically involves the reaction of 4-ethoxycarbonyl-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxycarbonyl-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
4-Ethoxycarbonyl-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Carboethoxybenzeneboronic Acid: Similar structure but lacks the fluorine atom.
3-Fluorophenylboronic Acid: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: 4-Ethoxycarbonyl-3-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine groups, which enhance its reactivity and selectivity in chemical reactions . This dual functionality makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
(4-ethoxycarbonyl-3-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPPZZTTSHTMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376838 |
Source
|
Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-38-7 |
Source
|
Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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